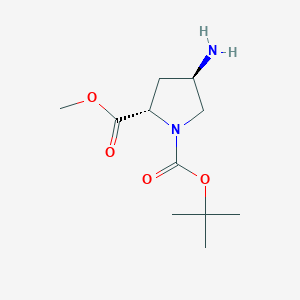

N-Boc-trans-4-amino-L-proline methyl ester

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQYMRFIIVPMQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426588 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121148-00-3 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-trans-4-amino-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-trans-4-amino-L-proline methyl ester, a valuable building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, a well-established synthetic route from a readily available precursor, and its applications in the development of novel therapeutics.

Core Properties and Data

This compound is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methyl ester at the carboxylic acid position. The key functional group for further derivatization is the primary amine at the 4-position of the proline ring, which is in the trans configuration relative to the ester group. This specific stereochemistry and the presence of versatile functional groups make it an attractive scaffold for creating conformationally constrained peptides and peptidomimetics.

| Property | Value | Reference |

| Molecular Weight | 244.29 g/mol (free base) | |

| 280.75 g/mol (hydrochloride salt) | [1] | |

| Molecular Formula | C₁₁H₂₀N₂O₄ | |

| CAS Number | 121148-00-3 (free base) | [2][3] |

| 334999-32-5 (hydrochloride salt) | [1] | |

| IUPAC Name | 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. Insoluble in water. | [2] |

Synthetic Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester. This pathway involves the conversion of the hydroxyl group to an amino group via an azido intermediate, which ensures the desired trans stereochemistry through a stereospecific inversion.

Step 1: Activation of the Hydroxyl Group (Mesylation)

The hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester is first converted into a good leaving group, typically a mesylate.

Experimental Protocol:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et₃N, 1.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.[4]

Step 2: Nucleophilic Substitution with Azide

The mesylate is then displaced by an azide ion in an Sₙ2 reaction, which proceeds with inversion of stereochemistry to yield the cis-azido derivative.

Experimental Protocol:

-

Dissolve the crude Boc-(2S,4R)-4-mesyloxyproline methyl ester from the previous step in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Boc-L-cis-4-azidoproline methyl ester.[4]

Step 3: Reduction of the Azido Group

The final step is the reduction of the azido group to the primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol:

-

Dissolve the purified Boc-L-cis-4-azidoproline methyl ester in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.[5]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its constrained cyclic structure is particularly useful for designing peptidomimetics with improved metabolic stability and receptor binding affinity.

-

Peptidomimetics: The primary amine allows for the incorporation of this scaffold into peptide sequences, where it can induce specific turns and conformations, crucial for mimicking or disrupting protein-protein interactions.

-

Novel Amino Acid Analogs: The amino group can be further functionalized to create a diverse library of unnatural amino acids for incorporation into peptides and other small molecules.

-

Scaffold for Small Molecule Synthesis: The proline ring provides a rigid framework for the synthesis of complex small molecules with defined three-dimensional structures. For instance, it is used in the synthesis of analogs of For-Met-Leu-Phe-OMe (fMLF-OMe), which are potent chemoattractants for neutrophils.[6][7]

As research in proline-based therapeutics continues to expand, the demand for versatile building blocks like this compound is expected to grow, making it a key component in the toolbox of medicinal chemists.

References

- 1. trans-4-Amino-N-Boc-L-proline methyl ester hydrochloride, 97% 1 g | Buy Online [thermofisher.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 121148-00-3 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder [tsaminoacid.com]

- 7. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

Technical Guide: N-Boc-trans-4-amino-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-trans-4-amino-L-proline methyl ester, a valuable chiral building block in medicinal chemistry and drug development. This document details its chemical structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis from the readily available precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring, a methyl ester at the carboxyl group, and an amino group at the trans-4 position. It is typically handled and stored as its hydrochloride salt to improve stability.

Structure of this compound Hydrochloride:

Caption: 2D structure of this compound hydrochloride.

Physicochemical Properties

Quantitative data for the target compound and its key precursor are summarized below for easy comparison.

| Property | This compound Hydrochloride | N-Boc-trans-4-hydroxy-L-proline Methyl Ester (Precursor) |

| CAS Number | 334999-32-5 | 74844-91-0 |

| Molecular Formula | C₁₁H₂₁ClN₂O₄ | C₁₁H₁₉NO₅ |

| Molecular Weight | 280.75 g/mol | 245.27 g/mol |

| Appearance | White to off-white crystalline powder | White to light beige crystalline powder |

| Melting Point | Data not consistently available | 92-96 °C |

| Optical Rotation | Data not consistently available | [α]²⁰/D -65° (c=1 in CHCl₃) |

| Storage | Inert atmosphere, Room Temperature | Keep in dark place, sealed in dry, Room Temperature |

Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through a multi-step process starting from L-hydroxyproline. The key transformation involves the conversion of the hydroxyl group to an amino group. A common and effective method for this is a two-step sequence involving a Mitsunobu reaction to introduce an azide, followed by reduction to the amine.

Synthesis of the Precursor: N-Boc-trans-4-hydroxy-L-proline Methyl Ester

Step 1: Esterification of trans-4-hydroxy-L-proline

A general procedure involves the esterification of trans-4-hydroxy-L-proline to its methyl ester hydrochloride.

-

Materials: trans-4-hydroxy-L-proline, Methanol (MeOH), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend trans-4-hydroxy-L-proline in methanol and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to yield trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid.

-

Step 2: Boc-protection of trans-4-hydroxy-L-proline methyl ester hydrochloride

-

Materials: trans-4-hydroxy-L-proline methyl ester hydrochloride, Dichloromethane (DCM), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Di-tert-butyl dicarbonate (Boc₂O).

-

Procedure:

-

Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride in dichloromethane and cool to 0 °C.

-

Sequentially add triethylamine, a catalytic amount of DMAP, and di-tert-butyl dicarbonate.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up the reaction mixture by washing with aqueous solutions and drying the organic layer.

-

Evaporate the solvent under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester. The crude product can be purified by crystallization or chromatography.[1]

-

Synthesis of this compound Hydrochloride

The conversion of the hydroxyl group to an amino group can be achieved with inversion of stereochemistry via a Mitsunobu reaction followed by reduction.

Step 3: Azidation of N-Boc-trans-4-hydroxy-L-proline methyl ester (Mitsunobu Reaction)

-

Materials: N-Boc-trans-4-hydroxy-L-proline methyl ester, Tetrahydrofuran (THF), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Diphenylphosphoryl azide (DPPA).

-

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Add diphenylphosphoryl azide (DPPA) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and purify the resulting N-Boc-trans-4-azido-L-proline methyl ester by column chromatography.

-

Step 4: Reduction of the Azide to the Amine

-

Materials: N-Boc-trans-4-azido-L-proline methyl ester, Methanol (MeOH) or Ethyl Acetate (EtOAc), Palladium on carbon (Pd/C, 10%).

-

Procedure:

-

Dissolve the azido compound in methanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Step 5: Formation of the Hydrochloride Salt

-

Materials: Crude this compound, Diethyl ether (Et₂O) or Dichloromethane (DCM), HCl solution in diethyl ether or dioxane.

-

Procedure:

-

Dissolve the crude amine in a minimal amount of diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The constrained cyclic structure of the proline ring, combined with the functionality of the amino group, makes it a valuable scaffold for creating peptidomimetics and other biologically active molecules.[2] Its applications include the synthesis of enzyme inhibitors, receptor ligands, and conformationally restricted peptides with enhanced metabolic stability and target affinity.

Mandatory Visualizations

The following diagram illustrates the synthetic pathway from the hydroxy precursor to the final amino compound.

Caption: Synthetic workflow for this compound HCl.

References

Synthesis of N-Boc-trans-4-amino-L-proline methyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-Boc-trans-4-amino-L-proline methyl ester, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages:

-

Stage 1: Protection and Esterification: The initial steps involve the protection of the secondary amine of trans-4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to its methyl ester. This yields the key intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Stage 2: Conversion of the Hydroxyl Group to an Amino Group: This critical transformation is typically achieved through a three-step sequence involving the activation of the hydroxyl group as a good leaving group (mesylate), followed by nucleophilic substitution with an azide ion, and subsequent reduction of the azide to the primary amine.

Experimental Protocols

Stage 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

Step 1: N-Boc Protection of trans-4-hydroxy-L-proline

This step involves the protection of the secondary amine of trans-4-hydroxy-L-proline using di-tert-butyl dicarbonate (Boc)₂O.

-

Reagents and Materials:

-

trans-4-hydroxy-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend trans-4-hydroxy-L-proline (1.0 eq) in dichloromethane.

-

Add DMAP (0.07-0.11 eq) to the suspension and stir for 15 minutes.

-

Slowly add (Boc)₂O (1.7-1.9 eq) to the reaction mixture, maintaining the temperature at or below 30°C.

-

Stir the reaction mixture overnight at 20-30°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture and stir for 1 hour.

-

Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline as a white solid.

-

Step 2: Methyl Esterification of N-Boc-trans-4-hydroxy-L-proline

The carboxylic acid of the N-Boc protected intermediate is then converted to its methyl ester.

-

Reagents and Materials:

-

N-Boc-trans-4-hydroxy-L-proline

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC)

-

-

Procedure using Thionyl Chloride:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in methanol.

-

Cool the solution to 0°C and slowly add thionyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

-

Procedure using DCC:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and DCC (1.1 eq) in a mixture of dichloromethane and methanol.

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Stage 2: Synthesis of this compound

Step 3: Mesylation of N-Boc-trans-4-hydroxy-L-proline methyl ester

The hydroxyl group is activated by converting it to a mesylate, a good leaving group for the subsequent nucleophilic substitution.

-

Reagents and Materials:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in dichloromethane and cool to 0°C.

-

Add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution.

-

Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-trans-4-mesyloxy-L-proline methyl ester, which is often used in the next step without further purification.

-

Step 4: Azide Substitution

The mesylate is displaced by an azide ion in an Sₙ2 reaction, inverting the stereochemistry at the C4 position.

-

Reagents and Materials:

-

N-Boc-trans-4-mesyloxy-L-proline methyl ester

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve the crude N-Boc-trans-4-mesyloxy-L-proline methyl ester (1.0 eq) in DMF.

-

Add sodium azide (2.0-3.0 eq).

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-cis-4-azido-L-proline methyl ester.

-

Step 5: Reduction of the Azide to the Amine

The final step is the reduction of the azide group to the primary amine. Two common methods are catalytic hydrogenation and the Staudinger reaction.

-

Method A: Catalytic Hydrogenation

-

Reagents and Materials:

-

N-Boc-cis-4-azido-L-proline methyl ester

-

Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve N-Boc-cis-4-azido-L-proline methyl ester (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.[1]

-

-

-

Method B: Staudinger Reduction

-

Reagents and Materials:

-

N-Boc-cis-4-azido-L-proline methyl ester

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve N-Boc-cis-4-azido-L-proline methyl ester (1.0 eq) in THF.

-

Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Add water to the reaction mixture and continue stirring for another 1-2 hours to hydrolyze the intermediate aza-ylide.

-

Monitor the reaction by TLC.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the desired amine from triphenylphosphine oxide.[2]

-

-

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | trans-4-hydroxy-L-proline | N-Boc-trans-4-hydroxy-L-proline | (Boc)₂O, DMAP, Et₃N | CH₂Cl₂ | 82-95 | >98 |

| 2 | N-Boc-trans-4-hydroxy-L-proline | N-Boc-trans-4-hydroxy-L-proline methyl ester | SOCl₂, MeOH or DCC, MeOH | CH₂Cl₂/MeOH | 90-100 | >97 |

| 3 | N-Boc-trans-4-hydroxy-L-proline methyl ester | N-Boc-trans-4-mesyloxy-L-proline methyl ester | MsCl, Et₃N | CH₂Cl₂ | 95-100 (crude) | - |

| 4 | N-Boc-trans-4-mesyloxy-L-proline methyl ester | N-Boc-cis-4-azido-L-proline methyl ester | NaN₃ | DMF | 70-85 | >95 |

| 5a | N-Boc-cis-4-azido-L-proline methyl ester | This compound | H₂, Pd/C | MeOH | 90-98 | >98 |

| 5b | N-Boc-cis-4-azido-L-proline methyl ester | This compound | PPh₃, H₂O | THF | 85-95 | >97 |

Characterization Data

N-Boc-trans-4-hydroxy-L-proline methyl ester:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.45 (t, J=8.0 Hz, 1H), 4.35 (br s, 1H), 3.75 (s, 3H), 3.65-3.50 (m, 2H), 2.30-2.15 (m, 2H), 1.46 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 154.7, 80.5, 69.8, 58.6, 55.4, 52.3, 39.2, 28.4.

-

Mass Spec (ESI+): m/z 246.1 [M+H]⁺.

N-Boc-cis-4-azido-L-proline methyl ester:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.40 (t, J=8.0 Hz, 1H), 4.20-4.10 (m, 1H), 3.76 (s, 3H), 3.70-3.55 (m, 2H), 2.50-2.35 (m, 1H), 2.25-2.10 (m, 1H), 1.47 (s, 9H).

-

Mass Spec (ESI+): m/z 271.1 [M+H]⁺.

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.35 (t, J=7.8 Hz, 1H), 3.73 (s, 3H), 3.60-3.45 (m, 1H), 3.20-3.05 (m, 2H), 2.20-2.05 (m, 1H), 1.95-1.80 (m, 1H), 1.60 (br s, 2H, NH₂), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 175.1, 154.6, 80.2, 59.2, 55.8, 52.1, 51.5, 38.9, 28.4.

-

Mass Spec (ESI+): m/z 245.1 [M+H]⁺.[3]

Visualizations

Caption: Overall synthesis pathway of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-Boc-trans-4-amino-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and synthetic pathways for the preparation of N-Boc-trans-4-amino-L-proline methyl ester, a valuable building block in medicinal chemistry and drug development. The synthesis primarily originates from the readily available and commercially accessible amino acid, trans-4-hydroxy-L-proline. The key transformations involve protection of the amine, esterification of the carboxylic acid, oxidation of the hydroxyl group, and a final reductive amination to introduce the desired amino functionality.

Core Synthetic Pathway

The most prevalent and economically viable route to this compound commences with trans-4-hydroxy-L-proline. This chiral starting material undergoes a series of chemical modifications, with N-Boc-trans-4-hydroxy-L-proline methyl ester and N-Boc-4-oxo-L-proline methyl ester serving as crucial intermediates.

A generalized workflow for this synthesis is depicted below:

Figure 1: General synthetic workflow for this compound.

Starting Materials and Intermediates: A Closer Look

The primary starting material and key intermediates are commercially available, simplifying the initial steps of the synthesis for many researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| trans-4-Hydroxy-L-proline | 51-35-4 | C₅H₉NO₃ | 131.13 | Primary Chiral Starting Material[1] |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | 74844-91-0 | C₁₁H₁₉NO₅ | 245.27 | Protected & Esterified Intermediate[][3] |

| N-Boc-4-oxo-L-proline methyl ester | 102195-80-2 | C₁₁H₁₇NO₅ | 243.26 | Key Ketone Intermediate[4] |

Experimental Protocols

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester from trans-4-Hydroxy-L-proline

There are two primary sequences for this initial transformation: (1) esterification followed by Boc protection, or (2) Boc protection followed by esterification. The latter is often preferred to avoid side reactions.[5]

Protocol: Boc Protection followed by Esterification

-

Boc Protection:

-

Dissolve trans-4-hydroxy-L-proline in a suitable solvent such as a mixture of dioxane and water or dichloromethane.[5]

-

Add a base, for instance, sodium hydroxide or triethylamine.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the solution while maintaining a cool temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the N-Boc-trans-4-hydroxy-L-proline.

-

-

Esterification:

-

Dissolve the resulting N-Boc-trans-4-hydroxy-L-proline in a suitable solvent like methanol.

-

Use a reagent such as (trimethylsilyl)diazomethane for the esterification.[6]

-

Alternatively, treat with methanol in the presence of an acid catalyst.

-

Another method involves using thionyl chloride in methanol, though this can risk removing the Boc protecting group if not performed under carefully controlled, mild conditions.[5]

-

A one-pot procedure involving treatment with methanolic HCl followed by the addition of Boc anhydride and a base like diisopropylethylamine has been reported with a high overall yield of 91%.[7]

-

Purify the product, N-Boc-trans-4-hydroxy-L-proline methyl ester, typically by crystallization or column chromatography.

-

Step 2: Synthesis of N-Boc-4-oxo-L-proline methyl ester

This step involves the oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester.

Protocol: Oxidation

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in a suitable organic solvent, such as dichloromethane.

-

Add an oxidizing agent. Pyridinium dichromate (PDC) is a commonly used reagent for this transformation.[7]

-

Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

-

Upon completion, the reaction mixture is worked up. This typically involves filtering off the chromium salts and washing the organic layer.

-

The crude product is then purified, often by column chromatography, to yield N-Boc-4-oxo-L-proline methyl ester. A reported yield for this biphasic oxidation is 94%.[7]

Step 3: Synthesis of this compound

The final step is the conversion of the ketone to the desired amine via reductive amination.

Protocol: Reductive Amination

-

Dissolve N-Boc-4-oxo-L-proline methyl ester in a suitable solvent, such as methanol or another alcohol.

-

Add an amine source. This can be ammonia (in the form of ammonium acetate or a solution of ammonia in an alcohol) or a protected amine equivalent.

-

Introduce a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Biocatalytic methods using imine reductases (IREDs) are also emerging as a stereoselective and green alternative.[8]

-

The reaction is typically stirred at room temperature for several hours to overnight.

-

Once the reaction is complete, it is quenched, and the product is isolated through an appropriate workup procedure, which may involve extraction and solvent removal.

-

The final product, this compound, is then purified, for example, by column chromatography.

The stereochemistry at the 4-position is crucial and is generally controlled by the choice of reducing agent and reaction conditions, favoring the formation of the trans isomer.

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations on the proline ring.

Figure 2: Logical flow of the synthesis from the starting material to the final product.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should consult the primary literature for specific, optimized reaction conditions and safety information. The choice of reagents and protocols may be adapted based on laboratory capabilities, scale, and desired purity of the final compound.

References

- 1. scbt.com [scbt.com]

- 3. N-Boc-trans-4-Hydroxy-L-proline methyl ester Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. N-Boc-4-oxo- L -proline methyl ester 97 102195-80-2 [sigmaaldrich.com]

- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of N-Boc-trans-4-amino-L-proline methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-amino-L-proline methyl ester (CAS No. 121148-00-3) is a proline derivative that serves as a valuable building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring a Boc-protected amino group and a methyl ester, makes it a key intermediate in the development of novel therapeutics. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is crucial for its effective application in synthetic workflows, purification processes, and formulation development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 121148-00-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C11H20N2O4 | [4][7][9] |

| Molecular Weight | 244.29 g/mol | [4][7] |

| Appearance | White or Off-White Crystalline Powder | [5] |

Solubility Profile: An Estimation Based on Analogs

Quantitative solubility data for this compound is not extensively reported. However, by examining related N-Boc protected proline derivatives, an informed estimation of its solubility characteristics can be made.

-

N-Boc-L-proline , the parent compound without the methyl ester and with a carboxylic acid, is soluble in organic solvents such as ethanol (approx. 15 mg/mL), DMSO (approx. 15 mg/mL), and dimethylformamide (DMF) (approx. 20 mg/mL).[10] It is sparingly soluble in aqueous buffers.[10]

-

N-Boc-D-proline , the enantiomer of N-Boc-L-proline, exhibits high solubility in polar aprotic solvents like DMSO and DMF, and is also soluble in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane).[11]

Given the presence of the non-polar Boc group and the methyl ester, this compound is expected to be readily soluble in a range of common organic solvents, particularly polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents such as dichloromethane. Its solubility in protic solvents like ethanol and methanol is also anticipated to be significant. Due to the lack of a highly polar carboxylic acid group, its solubility in aqueous media is likely to be low.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following detailed protocol outlines the equilibrium saturation method followed by gravimetric analysis, a reliable technique for determining the solubility of a solid compound in a given solvent.

I. Materials and Equipment

-

This compound

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Analytical balance (readable to 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed, dry collection vials

-

Vacuum oven or desiccator

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with gentle agitation. This ensures that the solution is fully saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely.

-

Once the solvent has evaporated, re-weigh the vial containing the dried solute.

-

III. Calculation

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solvent in mL)

The volume of the solvent can be determined from the mass of the solution and the density of the solvent at the experimental temperature.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides researchers with the necessary tools to both estimate its solubility based on related compounds and to experimentally determine this critical parameter. The provided protocol for the equilibrium saturation method offers a robust and reliable approach for generating precise solubility data, which is indispensable for optimizing synthetic reactions, purification, and the development of new chemical entities. For any application, it is highly recommended that researchers determine the solubility in their specific solvent systems and conditions to ensure accurate and reproducible results.

References

- 1. canbipharm.com [canbipharm.com]

- 2. This compound | 121148-00-3 [amp.chemicalbook.com]

- 3. CAS 121148-00-3: this compound [cymitquimica.com]

- 4. CAS NO. 121148-00-3 | this compound | C11H20N2O4 [localpharmaguide.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. This compound, CAS No. 121148-00-3 - iChemical [ichemical.com]

- 7. This compound [infochems.co.kr]

- 8. This compound | 121148-00-3 | Benchchem [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Stability Profile of N-Boc-trans-4-amino-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability profile of N-Boc-trans-4-amino-L-proline methyl ester, a key building block in contemporary drug discovery and peptide synthesis. Understanding the chemical stability of this molecule is paramount for ensuring the integrity, purity, and reliability of synthetic processes and the resulting active pharmaceutical ingredients. This document outlines the principal degradation pathways, provides recommendations for storage and handling, and details experimental protocols for conducting forced degradation studies and for the development of stability-indicating analytical methods. The information presented herein is curated to support researchers and drug development professionals in optimizing the use of this versatile intermediate.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the secondary amine of the pyrrolidine ring and a methyl ester at the carboxylic acid function. The "trans" configuration indicates the relative stereochemistry of the amino group at the 4-position with respect to the carboxyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Appearance | White to off-white solid or powder |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

| Storage Conditions | For long-term stability, it is recommended to store the compound as a solid at -20°C.[1] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the N-Boc protecting group and the methyl ester.

pH-Dependent Stability

-

Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions.[2][3] This acid-lability is a cornerstone of its utility as a protecting group in organic synthesis. The degradation proceeds via protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free amine. The reaction kinetics can be second-order with respect to the acid concentration.[3]

-

Neutral Conditions: Under neutral pH, the molecule is generally stable.

-

Basic Conditions: The N-Boc group is stable under basic conditions.[] However, the methyl ester is susceptible to base-catalyzed hydrolysis, which would yield the corresponding carboxylate. The rate of hydrolysis is dependent on the concentration of the base and the temperature.

Thermal Stability

The N-Boc group can undergo thermal degradation at elevated temperatures, leading to its removal. This process can occur without the need for an acid catalyst. The proline scaffold itself is an amino acid and, like other amino acids, can be susceptible to thermal degradation at very high temperatures, though this is less of a concern under typical laboratory and storage conditions.

Oxidative Stability

The proline ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species. The exact nature of these degradation products would depend on the oxidizing agent and the reaction conditions.

Photostability

A logical workflow for assessing the stability of this compound is depicted below.

Quantitative Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on the known chemistry of its functional groups. The percentages of degradation are hypothetical and serve to illustrate the expected trends. Actual degradation rates should be determined experimentally.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Primary Degradation Pathway(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Room Temp. | 10-30% | N-Boc cleavage |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp. | 5-20% | Methyl ester hydrolysis |

| Oxidative Stress | 3% H₂O₂ | 24 hours | Room Temp. | 5-15% | Oxidation of the proline ring and/or amino group |

| Thermal Stress (Solid) | 80°C | 48 hours | 80°C | < 5% | Minimal degradation, potential for slow N-Boc cleavage |

| Thermal Stress (Solution) | In Methanol at 60°C | 24 hours | 60°C | 5-15% | N-Boc cleavage, potential for ester hydrolysis if water is present |

| Photolytic Stress (Solid) | ICH Q1B conditions (UV/Vis light exposure) | 24 hours | Room Temp. | < 5% | Minimal degradation |

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatically controlled oven and water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at room temperature for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

-

At the end of the study, dissolve the solid in methanol to the initial concentration and analyze by HPLC.

-

-

Thermal Degradation (Solution):

-

Place a sealed vial containing the stock solution in a water bath at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, cool to room temperature, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC.

-

The logical flow of a forced degradation study is illustrated in the following diagram.

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (A starting point for method development):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from the degradation products generated during the forced degradation studies.

Signaling Pathways and Biological Context

This compound is primarily a synthetic intermediate. Its direct involvement in biological signaling pathways is not its intended use. However, the proline scaffold is a critical component of many biologically active molecules, including peptides and small molecule drugs. The stability of this building block is therefore crucial for the synthesis of compounds that may target various signaling pathways. For example, proline-rich regions in proteins are often involved in protein-protein interactions.

The following diagram illustrates the role of this compound as a building block in the synthesis of a hypothetical peptide therapeutic.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the lability of the N-Boc group to acid and the susceptibility of the methyl ester to base-catalyzed hydrolysis. For optimal stability, it should be stored in a cool, dry, and dark environment. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for researchers to ensure the quality and integrity of this compound in their synthetic endeavors. A thorough understanding of its stability profile is essential for the successful development of novel therapeutics.

References

- 1. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

Spectral Data Analysis of N-Boc-trans-4-amino-L-proline methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Boc-trans-4-amino-L-proline methyl ester, a key building block in medicinal chemistry and peptide synthesis. Due to the limited availability of published spectral data for the target compound, this guide presents general experimental protocols for its characterization and, for illustrative purposes, includes spectral data for the closely related precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester. This information serves as a valuable reference for the synthesis and characterization of 4-substituted proline derivatives.

Overview of Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the characteristic functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides information about the elemental composition and fragmentation pattern.

Spectral Data Tables

Note: Extensive searches of scientific literature and chemical databases did not yield specific, published spectral data (NMR, IR, MS) for this compound. The following tables present the spectral data for the closely related precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester , to provide an indication of the expected spectral regions for key functional groups.

¹H NMR Spectral Data of N-Boc-trans-4-hydroxy-L-proline methyl ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.54-4.37 | m | 2H | H-2, H-4 |

| 3.75 | s | 3H | -OCH₃ |

| 3.70-3.40 | m | 2H | H-5 |

| 2.48-2.21 | m | 2H | H-3 |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) |

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectral Data of N-Boc-trans-4-hydroxy-L-proline methyl ester

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (ester) |

| 154.7 | C=O (Boc) |

| 80.0 | -C (CH₃)₃ (Boc) |

| 69.8 | C-4 |

| 58.6 | C-2 |

| 55.8 | C-5 |

| 52.3 | -OC H₃ |

| 39.5 | C-3 |

| 28.4 | -C(C H₃)₃ (Boc) |

Solvent: CDCl₃, Frequency: 75 MHz

IR Spectral Data of N-Boc-trans-4-hydroxy-L-proline methyl ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 | strong, broad | O-H stretch |

| 2978 | medium | C-H stretch (aliphatic) |

| 1745 | strong | C=O stretch (ester) |

| 1690 | strong | C=O stretch (Boc) |

| 1415 | medium | C-N stretch |

| 1165 | strong | C-O stretch |

Sample Preparation: KBr pellet or thin film

Mass Spectrometry Data of N-Boc-trans-4-hydroxy-L-proline methyl ester

| m/z | Ion |

| 246.13 | [M+H]⁺ |

| 268.11 | [M+Na]⁺ |

| 190.08 | [M-C₄H₉O]⁺ |

| 146.07 | [M-Boc+H]⁺ |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are general protocols for the acquisition of spectral data for Boc-protected amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.

-

Instrument Setup: The NMR spectrometer is typically a 300, 400, or 500 MHz instrument. The field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., CH₂Cl₂), cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plate) is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). The fragmentation pattern can provide further structural information.

Workflow Visualizations

The following diagrams illustrate a typical workflow for the synthesis and characterization of a 4-substituted proline derivative.

Caption: Synthetic and Characterization Workflow.

The Strategic Role of N-Boc-trans-4-amino-L-proline Methyl Ester in Drug Discovery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-trans-4-amino-L-proline methyl ester is a chiral building block of significant interest in medicinal chemistry. While extensive research has not indicated notable intrinsic biological activity for this compound, its true value lies in its role as a versatile synthetic intermediate. The proline scaffold, conformationally restricted by its cyclic nature, is a highly sought-after motif in the design of bioactive molecules. This technical guide delineates the utility of this compound and its analogs in the synthesis of potent and selective drug candidates, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will explore the synthetic pathways, biological activities of the resulting compounds, and the experimental protocols used for their evaluation.

The Proline Scaffold in Medicinal Chemistry

Proline and its derivatives are unique among the proteinogenic amino acids due to the secondary amine incorporated into a pyrrolidine ring. This rigid structure imparts significant conformational constraints on peptides and small molecules, a property that medicinal chemists exploit to enhance binding affinity, selectivity, and metabolic stability of drug candidates. This compound provides a synthetically accessible starting point for the introduction of diverse functionalities onto the proline ring, enabling the exploration of structure-activity relationships (SAR) in drug design.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of proline-based scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.[2]

Synthetic Pathway from Proline Derivatives to DPP-4 Inhibitors

The synthesis of potent DPP-4 inhibitors often involves the use of proline analogs as a core structural element. While specific synthetic routes may vary, a general workflow starting from a protected proline derivative like N-Boc-trans-4-hydroxy-L-proline methyl ester (a close analog and precursor to the amino version) is illustrative. The hydroxyl group can be converted to an amino group, and the N-Boc and methyl ester protecting groups can be manipulated to allow for the coupling of other pharmacophoric elements.

Biological Activity of Proline-Derived DPP-4 Inhibitors

The incorporation of a proline-based scaffold has led to the discovery of highly potent DPP-4 inhibitors. The table below summarizes the in vitro activity of representative compounds from the literature that feature a pyrrolidine or piperidine core, which are structurally related to proline.

| Compound ID | Core Structure | IC₅₀ (µM) | Reference |

| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [1] |

| 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [1] |

| 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 | [1] |

| 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [1] |

| 47 | aryl-substituted piperazine with acetamide linker | 0.83 | [3] |

| 48 | aryl-substituted piperazine with acetamide linker | 0.43 | [3] |

This table presents a selection of data for illustrative purposes. For full details, please consult the cited literature.

Experimental Protocols

The evaluation of novel DPP-4 inhibitors involves a series of standardized in vitro assays. Below is a detailed protocol for a common fluorescence-based DPP-4 inhibition assay.

In Vitro DPP-4 Inhibitory Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). The release of free AMC results in a fluorescent signal that is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of AMC release.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: H-Gly-Pro-AMC

-

Assay Buffer: Tris-HCl (pH 8.0)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare a stock solution of the test compound in DMSO and create a dilution series.

-

In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound (or vehicle control) to the appropriate wells.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4][5][6]

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway.

Conclusion

This compound stands out not for its own biological effects, but as a critical enabler in the synthesis of complex and highly active pharmaceutical agents. Its rigid, chiral structure provides a reliable scaffold for building molecules with precisely controlled three-dimensional arrangements, which is paramount for achieving high affinity and selectivity for biological targets. The successful development of numerous DPP-4 inhibitors serves as a compelling case study for the strategic application of proline derivatives in modern drug discovery. Future research will undoubtedly continue to leverage this and other functionalized proline analogs to address a wide range of therapeutic targets.

References

- 1. oatext.com [oatext.com]

- 2. mdpi.com [mdpi.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

The Pivotal Role of 4-Aminoproline in Sculpting Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptides represents a powerful approach in modern peptidomimetic and drug design. Among these, 4-aminoproline (Amp), a substituted proline analogue, has emerged as a versatile building block for modulating peptide conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the multifaceted role of 4-aminoproline in peptide structure. We will delve into its synthesis, conformational effects, and its application in targeting therapeutically relevant pathways, with a particular focus on integrin signaling. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and structural analysis, and visualizes complex relationships to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of 4-Aminoproline in Peptide Engineering

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[1] Modification of the proline ring at the C4 position offers a powerful strategy to further influence peptide secondary structure and stability. 4-Aminoproline, with its additional amino group, introduces several key features:

-

Conformational Constraint: The stereochemistry of the amino group at the C4 position—either (4R) or (4S)—profoundly influences the pyrrolidine ring pucker (Cγ-endo or Cγ-exo) and the cis/trans isomerization of the preceding peptide bond.[1]

-

pH-Responsiveness: The amino group on the proline ring has a pKa value close to physiological pH, allowing for pH-dependent modulation of peptide conformation and interactions.[2]

-

Chemical Handle: The primary amine serves as a versatile chemical handle for further functionalization, enabling the attachment of various moieties such as pharmacophores, imaging agents, or conjugation partners.

These properties make 4-aminoproline a valuable tool in the design of peptidomimetics with enhanced biological activity, stability, and target specificity.

Conformational Landscape of 4-Aminoproline-Containing Peptides

The incorporation of 4-aminoproline significantly impacts the local and global conformation of a peptide. The stereochemistry at the C4 position is a critical determinant of the pyrrolidine ring's preferred pucker.

-

(2S,4R)-4-Aminoproline (4R-Amp): Generally favors a Cγ-exo ring pucker.

-

(2S,4S)-4-Aminoproline (4S-Amp): Tends to adopt a Cγ-endo ring pucker.[3]

This conformational bias, in turn, influences the backbone dihedral angles (φ, ψ) of the peptide chain. While a comprehensive experimental dataset of dihedral angles for various 4-aminoproline-containing peptides is not centrally available, data can be extracted from individual structural studies.

Data Presentation: Conformational Parameters

Table 1: Representative Dihedral Angles for 4-Aminoproline Derivatives

| Compound/Peptide Context | Stereochemistry | Dihedral Angle (φ) | Dihedral Angle (ψ) | Ring Pucker | Reference |

| Ac-(4S)-Amp-OMe | (2S, 4S) | - | - | C(4)-endo | [3] |

Note: This table is intended to be illustrative. Specific dihedral angles are highly context-dependent and should be determined for each unique peptide sequence.

Table 2: pKa Values of 4-Aminoproline Side Chain

| Derivative | Condition | pKa | Reference |

| (4R)-Aminoproline (Amp) | Aqueous Solution | ~7.5 - 7.8 | [2] |

Table 3: Thermal Stability of Collagen Mimetic Peptides

| Peptide Sequence | Melting Temperature (Tm) in Water (°C) | Reference |

| Ac-(Gly-4(R)-Hyp-Thr)10-NH2 | Triple Helical | [4] |

| Ac-(Gly-4(R)-Hyp-Val)10-NH2 | Triple Helical | [4] |

| Ac-(Gly-4(R)-Hyp-Ala)10-NH2 | Not Triple Helical | [4] |

| Ac-(Gly-4(R)-Hyp-Ser)10-NH2 | Not Triple Helical | [4] |

Note: Data on collagen mimics containing 4-aminoproline specifically is limited in the reviewed literature. This table provides context on how substitutions at the Yaa position of the Gly-Xaa-Yaa motif affect thermal stability.

Biological Applications: Targeting the α4β1 Integrin Signaling Pathway

Peptides and peptidomimetics containing 4-aminoproline have shown significant promise as modulators of integrin function, particularly α4β1 integrin.[5] This integrin is a key player in cell adhesion, migration, and signaling, and is implicated in various inflammatory diseases and cancer.[6] 4-Aminoproline can serve as a scaffold to present key binding motifs, such as the Leu-Asp-Val (LDV) sequence, to the integrin receptor.[5]

Visualization: α4β1 Integrin Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural characterization of 4-aminoproline-containing peptides.

Synthesis of Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid

A common precursor for incorporating 4-aminoproline into peptides is its Fmoc-protected form. The synthesis generally involves the protection of the pyrrolidine nitrogen and the carboxylic acid, followed by the introduction of the protected amino group and subsequent Fmoc protection. While a specific protocol for Fmoc-(2S,4R)-aminoproline-OH was not found in a single source, a general approach can be adapted from protocols for similar derivatives.

Protocol:

-

Starting Material: Commercially available (2S, 4R)-4-Hydroxyproline.

-

Protection: Protect the pyrrolidine nitrogen with a Boc group and the carboxylic acid as a methyl ester.

-

Mesylation/Tosylation: Activate the hydroxyl group at the C4 position by converting it to a mesylate or tosylate.

-

Azide Substitution: Displace the mesyl/tosyl group with sodium azide via an SN2 reaction to introduce the azido group with inversion of stereochemistry.

-

Reduction: Reduce the azido group to a primary amine using a suitable reducing agent (e.g., H2/Pd-C or Staudinger reaction).

-

Fmoc Protection: Protect the newly formed amino group with Fmoc-OSu.

-

Deprotection: Selectively deprotect the carboxylic acid and the pyrrolidine nitrogen to yield the final Fmoc-(2S,4R)-aminoproline-OH.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Aminoproline-Containing Peptide

Fmoc-based SPPS is the most common method for synthesizing peptides containing 4-aminoproline.[5]

Protocol:

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

-

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group on the resin using a 20% solution of piperidine in DMF.

-

Activate the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-Amp-OH) and couple it to the deprotected N-terminus as described above.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

-

Visualization: Solid-Phase Peptide Synthesis Workflow

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent (e.g., H2O/D2O or a buffer system) to a concentration of 0.5-1.0 mM.

-

Adjust the pH to the desired value.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra, including:

-

1D ¹H: To assess sample purity and overall folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).

-

2D COSY (Correlation Spectroscopy): To determine scalar coupling constants (³J), which can be related to dihedral angles via the Karplus equation.[7]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For resonance assignment of carbon-attached protons.

-

¹H-¹⁵N HSQC: For resonance assignment of backbone amides (requires ¹⁵N labeling).

-

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.

-

Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use molecular dynamics and/or simulated annealing software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

-

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides atomic-resolution structures of molecules in the solid state.

Protocol:

-

Crystallization:

-

Data Collection:

-

Mount a single crystal and cool it in a cryostream.

-

Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[8]

-

-

Structure Determination and Refinement:

-

Data Processing: Index and integrate the diffraction spots to obtain a set of structure factor amplitudes.

-

Phase Determination: Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., anomalous dispersion from incorporated heavy atoms).[8]

-

Model Building: Build an initial atomic model into the resulting electron density map.

-

Refinement: Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern.

-

Validation: Assess the quality of the final structure using metrics such as R-factor, R-free, and Ramachandran plot analysis.

-

Conclusion and Future Perspectives